molecular formula C11H11NO B13474181 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile

Cat. No.: B13474181
M. Wt: 173.21 g/mol
InChI Key: MJSAMRBQNFTCQE-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetonitrile is a bicyclic organic compound featuring a benzopyran core (oxygen-containing heterocycle) with an acetonitrile (-CH2CN) functional group at the 8-position. The acetonitrile group confers electron-withdrawing characteristics, influencing reactivity and interactions with biological targets. Benzopyran derivatives are widely studied for pharmacological applications, including enzyme modulation and receptor binding .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3,4-dihydro-2H-chromen-8-yl)acetonitrile

InChI

InChI=1S/C11H11NO/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4H,2,5-6,8H2

InChI Key

MJSAMRBQNFTCQE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)CC#N)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate nitrile source in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of benzopyran-8-carboxaldehyde or benzopyran-8-carboxylic acid.

    Reduction: Formation of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethylamine.

    Substitution: Formation of various substituted benzopyran derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The table below compares key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Functional Group/Substituent Position Heteroatom Molecular Formula Molecular Weight Key Applications
2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetonitrile Benzopyran (O-based) Acetonitrile (-CH2CN) 8 Oxygen Not provided Not provided Likely intermediates, pharma R&D
2-(3,4-Dihydro-2H-1-benzothiopyran-8-yl)acetic acid Benzothiopyran (S-based) Acetic acid (-CH2COOH) 8 Sulfur C11H12O2S 208.3 Enzyme/receptor modulation
8-Prenylnaringenin Benzopyran (O-based) Prenyl (-C5H9), hydroxyl (-OH) 5,7,8 Oxygen C21H22O5 354.4 Pharmacological research
2-(8-Chloro-3,4-dihydro-2H-1-benzopyran-6-yl)acetonitrile Benzopyran (O-based) Chlorine (Cl), acetonitrile (-CH2CN) 6,8 Oxygen C11H11ClN2O Not provided Synthetic intermediates
Key Observations:
  • Heteroatom Impact : Replacement of oxygen with sulfur (e.g., benzothiopyran in ) alters electronic properties and binding affinity. Sulfur’s larger atomic size and lower electronegativity may enhance lipophilicity and alter target selectivity .
  • Functional Group Influence : Acetonitrile’s nitrile group offers distinct reactivity (e.g., participation in nucleophilic additions) compared to acetic acid’s carboxyl group or prenyl’s hydrophobic chain .
  • Substituent Position: The 8-position acetonitrile in the target compound vs.

Biological Activity

2-(3,4-Dihydro-2H-1-benzopyran-8-yl)acetonitrile is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C11_{11}H11_{11}N
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 113771-49-6

Synthesis

The synthesis of this compound has been documented in various studies. The compound can be synthesized through reactions involving benzopyran derivatives and acetonitrile under specific conditions, leading to a product that exhibits significant biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds, including this compound, exhibit notable antimicrobial properties. A study demonstrated that these compounds can effectively inhibit the growth of various bacterial strains and fungi.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundBactericidal32 µg/mL
This compoundFungicidal16 µg/mL

Anti-inflammatory Activity

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several benzopyran derivatives. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to other tested compounds .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers explored the anti-inflammatory mechanisms of this compound in a murine model. The results revealed a significant reduction in inflammation markers following treatment with this compound .

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